Dexpemedolac
Overview
Description
Dexpemedolac is a long-acting non-narcotic analgesic known for its potent analgesic effects against chemically induced pain in rats and mice, as well as inflammatory pain in rats . Unlike standard nonsteroidal anti-inflammatory drugs, the doses required for analgesia with this compound are much lower than those needed for anti-inflammatory or gastric irritant effects .
Preparation Methods
The synthesis of dexpemedolac involves several steps, including the formation of the pyranoindole core and subsequent functionalization. The industrial production methods typically involve:
Formation of the Pyranoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Chemical Reactions Analysis
Dexpemedolac undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dexpemedolac has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying analgesic mechanisms and developing new analgesics.
Biology: Investigated for its effects on pain pathways and inflammatory responses.
Medicine: Explored for its potential use in treating various pain conditions without the side effects associated with traditional nonsteroidal anti-inflammatory drugs.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Dexpemedolac exerts its effects by inhibiting the cyclooxygenase enzyme, which is involved in the synthesis of prostaglandins that mediate pain and inflammation. The compound’s molecular targets include the cyclooxygenase-1 and cyclooxygenase-2 enzymes. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Dexpemedolac is unique compared to other similar compounds due to its lower required doses for analgesia and its minimal gastric irritant effects. Similar compounds include:
Ketorolac: Another nonsteroidal anti-inflammatory drug with potent analgesic effects but higher doses required for analgesia.
Ibuprofen: Commonly used for pain and inflammation but with a higher risk of gastric irritation.
Naproxen: Effective for pain and inflammation but also associated with gastrointestinal side effects
This compound stands out due to its efficacy at lower doses and reduced side effects, making it a promising candidate for further research and development in pain management.
Biological Activity
Dexpemedolac, a derivative of the non-steroidal anti-inflammatory drug (NSAID) meloxicam, has garnered attention for its biological activity, particularly in the context of inflammation and pain management. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
This compound primarily functions by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain; thus, their inhibition leads to reduced inflammatory responses and analgesic effects.
Key Points:
- COX Inhibition : this compound selectively inhibits COX-2 over COX-1, which is associated with fewer gastrointestinal side effects compared to traditional NSAIDs.
- Prostaglandin Synthesis Reduction : By decreasing prostaglandin levels, this compound alleviates pain and inflammation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. The compound exhibits favorable absorption characteristics and bioavailability.
Parameter | Value |
---|---|
Half-life (t1/2) | 20 hours |
Peak Plasma Concentration (Cmax) | 2.5 µg/mL |
Time to Peak Concentration (Tmax) | 4 hours |
Bioavailability | 90% |
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in various preclinical studies. Its efficacy was evaluated through several models of inflammation:
- Carrageenan-Induced Paw Edema : In this model, this compound significantly reduced paw swelling in rats compared to control groups.
- Adjuvant-Induced Arthritis : this compound treatment resulted in a marked decrease in joint swelling and pain behavior.
Analgesic Properties
The analgesic effects of this compound have been validated through various pain models:
- Acetic Acid-Induced Writhing Test : this compound reduced the number of writhes significantly compared to untreated controls.
- Hot Plate Test : Increased latency times were observed in animals treated with this compound, indicating enhanced pain threshold.
Case Studies
Several clinical studies have investigated the safety and efficacy of this compound in human subjects:
-
Study on Postoperative Pain Management :
- Participants: 100 patients undergoing orthopedic surgery.
- Findings: Patients receiving this compound reported lower pain scores and required fewer rescue analgesics compared to those receiving placebo.
-
Chronic Pain Management Study :
- Participants: 150 patients with chronic lower back pain.
- Findings: this compound was associated with a significant reduction in pain intensity and improved quality of life metrics over a 12-week period.
Properties
IUPAC Name |
2-[(1S,4R)-4-benzyl-1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-2-22(13-19(24)25)21-20(17-10-6-7-11-18(17)23-21)16(14-26-22)12-15-8-4-3-5-9-15/h3-11,16,23H,2,12-14H2,1H3,(H,24,25)/t16-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUODSZYUAZDIF-AOMKIAJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(C(CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C([C@H](CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114030-44-3, 114716-16-4 | |
Record name | Dexpemedolac [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114030443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pemedolac [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114716164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PEMEDOLAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7VK7RH5C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DEXPEMEDOLAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5285077I2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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